molecular formula C9H7BrN2O2 B11863457 6-Bromo-7-methoxyquinoxalin-2(1H)-one CAS No. 216752-63-5

6-Bromo-7-methoxyquinoxalin-2(1H)-one

Cat. No.: B11863457
CAS No.: 216752-63-5
M. Wt: 255.07 g/mol
InChI Key: NVAJNMBPUCLEHN-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxyquinoxalin-2(1H)-one is a high-value brominated and methoxy-substituted quinoxaline derivative offered For Research Use Only. It is primarily utilized as a versatile chemical synthon and building block in organic synthesis and drug discovery. The quinoxaline scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and ability to bind to multiple biological targets . The bromine atom at the 6-position is a key reactive site, allowing for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures for screening . The methoxy group can influence the compound's electronic properties and bioavailability. Research into analogous quinoxaline derivatives has demonstrated significant potential in anticancer applications, with some compounds acting as potent inhibitors of specific kinases like c-Met, a receptor tyrosine kinase target in oncology . This compound is of particular interest to researchers developing novel therapeutic agents, especially in the fields of oncology and kinase inhibitor research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

216752-63-5

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

6-bromo-7-methoxy-1H-quinoxalin-2-one

InChI

InChI=1S/C9H7BrN2O2/c1-14-8-3-7-6(2-5(8)10)11-4-9(13)12-7/h2-4H,1H3,(H,12,13)

InChI Key

NVAJNMBPUCLEHN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=O)C=N2)Br

Origin of Product

United States

Chemical Reactivity and Reaction Pathways of 6 Bromo 7 Methoxyquinoxalin 2 1h One and Its Analogs

Electrophilic Reactivity Profiles and Substitution Patterns

The electrophilic reactivity of the 6-Bromo-7-methoxyquinoxalin-2(1H)-one core is a nuanced interplay of substituent effects and the inherent electronic nature of the fused ring system. The quinoxaline (B1680401) ring is generally considered an electron-deficient heterocycle, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). mdpi.comchim.it However, the substituents on the benzene moiety significantly influence the regioselectivity and rate of these reactions.

The benzene portion of the molecule contains two key substituents:

A methoxy (B1213986) group (-OCH₃) at the C7 position: This is a strong activating group that donates electron density to the ring via a resonance effect. mdpi.com It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. nih.gov

A bromo group (-Br) at the C6 position: This is a deactivating group due to its inductive electron withdrawal, but it also acts as an ortho, para-director because of electron donation from its lone pairs through resonance. nih.gov

Considering the positions on the benzene ring of this compound, the C5 and C8 positions are available for substitution.

The C8 position is ortho to the strongly activating methoxy group at C7.

The C5 position is ortho to the bromo group at C6 and meta to the methoxy group at C7.

Given that the methoxy group is a much stronger activator than the bromo group is a deactivator, electrophilic attack is most likely to be directed to the positions activated by the methoxy group. Therefore, the primary site for electrophilic substitution would be the C8 position, which is ortho to the activating methoxy group. The pyrazinone ring itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the amide and imine functionalities. chim.it Typical electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). researchgate.netrsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
PositionDirecting Effect from -OCH₃ (C7)Directing Effect from -Br (C6)Overall Predicted Reactivity
C5Meta (Deactivating)Ortho (Activating)Minor Product
C8Ortho (Activating)Meta (Deactivating)Major Product

Nucleophilic Substitution Reactions on Activated Quinoxaline Positions

The electron-deficient character of the quinoxalinone ring system makes it susceptible to nucleophilic attack at several positions. nih.gov Reactivity is observed both on the pyrazinone ring and, under certain conditions, on the benzene ring via nucleophilic aromatic substitution (SNAr).

Reactivity at the C3 Position: The C3 position of the quinoxalin-2(1H)-one core is particularly activated towards nucleophilic attack and C-H functionalization. mdpi.com This reactivity stems from the electrophilic nature of the imine-like C=N bond within the pyrazinone ring. A wide array of carbon and heteroatom nucleophiles can be introduced at this position, often facilitated by an oxidizing agent or through radical pathways that culminate in a formal nucleophilic substitution of hydrogen. researchgate.net For instance, C-nucleophiles such as those derived from resorcinol (B1680541) have been shown to add to the quinoxaline ring in the presence of an acid. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position: The bromine atom at the C6 position can act as a leaving group in SNAr reactions. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. acs.org In this compound, the entire fused pyrazinone ring acts as a strong electron-withdrawing moiety, activating the attached benzene ring towards nucleophilic attack. This activation should make the C6-Br bond susceptible to displacement by strong nucleophiles.

Studies on analogous 6,7-difluoroquinoxalines have demonstrated that fluorine atoms can be displaced by nucleophiles such as cycloalkylimines, hydrazine, and alkoxides. chim.it In SNAr reactions, fluoride (B91410) is an excellent leaving group, often better than other halogens. researchgate.net However, bromide is also a viable leaving group, and reactions with potent nucleophiles like amines, alkoxides, or thiolates can be expected to displace the bromine at the C6 position.

Table 2: Potential Nucleophilic Substitution Reactions and Sites
Reaction SiteType of ReactionTypical NucleophilesActivating FactorAnalogous System Reactivity
C3C-H Functionalization / Substitution of HydrogenAlkyl/Aryl Grignards, Organolithiums, Enolates, AminesElectron-deficient pyrazinone ringC-nucleophiles add to 6-aminoquinoxaline. researchgate.net
C6Nucleophilic Aromatic Substitution (SNAr)Amines (R₂NH), Alkoxides (RO⁻), Thiolates (RS⁻)Electron-withdrawing effect of the fused pyrazinone ring6,7-Difluoroquinoxalines react with various nucleophiles. chim.it

Transformations of Functional Groups on the Quinoxalinone Ring

The functional groups present on the this compound scaffold—specifically the bromo group, the methoxy group, and the lactam functionality—offer multiple handles for synthetic modification.

Transformations of the Bromo Group: The aryl bromide at the C6 position is a versatile functional group, primarily for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings are powerful methods for forming new carbon-carbon bonds. researchgate.netrsc.org This would allow for the introduction of various alkyl, alkenyl, or aryl substituents at the C6 position, significantly diversifying the core structure. Similarly, Buchwald-Hartwig amination could be employed to form carbon-nitrogen bonds, introducing substituted amino groups. These reactions typically involve a palladium catalyst, a suitable ligand, and a base. researchgate.net

Transformations of the Methoxy Group: The methoxy group at C7 is generally stable, but it can be cleaved to reveal a phenol (B47542) functionality. This O-demethylation is a common transformation for aryl methyl ethers and is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as HBr. nih.gov The resulting 6-Bromo-7-hydroxyquinoxalin-2(1H)-one could then serve as a precursor for further functionalization, for example, through etherification or esterification of the hydroxyl group.

Transformations of the Lactam Functional Group: The quinoxalin-2(1H)-one structure contains a cyclic amide, or lactam, which has two primary sites for reaction: the nitrogen atom (N1) and the carbonyl carbon (C2).

N-Alkylation/Arylation: The N-H bond of the lactam is acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to yield N-substituted quinoxalinones. Numerous examples exist of N-methyl, N-ethyl, and N-benzyl quinoxalinones being used as substrates in further reactions. researchgate.net

Carbonyl Group Reactions: The carbonyl group at C2 behaves like a typical amide carbonyl, though its reactivity can be influenced by the aromatic system. It can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Alternatively, it can be converted to a thiocarbonyl group (C=S) using reagents like Lawesson's reagent, yielding the corresponding quinoxalin-2(1H)-thione. The lactam can also undergo tautomerization to its lactim form, although the lactam form is generally more stable. nih.gov

Table 3: Summary of Functional Group Transformations
Functional GroupPositionReaction TypeTypical ReagentsProduct Functional Group
Bromo (-Br)C6Suzuki CouplingAr-B(OH)₂, Pd catalyst, BaseAryl (-Ar)
Bromo (-Br)C6Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseAmino (-NR₂)
Methoxy (-OCH₃)C7O-DemethylationBBr₃ or HBrHydroxyl (-OH)
Amide N-HN1N-AlkylationBase (e.g., K₂CO₃), Alkyl halide (R-X)N-Alkyl (-NR)
Carbonyl (C=O)C2ThionationLawesson's ReagentThiocarbonyl (C=S)

Cyclization and Heterocyclization Reactions Involving the Quinoxalinone Core

The quinoxalinone scaffold is a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. These reactions often involve the formation of a new ring fused to the existing quinoxalinone core, typically by utilizing the reactivity of the N1-C2-C3 portion of the molecule.

[3+2] Cycloaddition Reactions: Quinoxalin-2(1H)-ones can participate as a 2-atom component in [3+2] cycloaddition reactions. A notable example is the ytterbium triflate-catalyzed reaction with donor-acceptor cyclopropanes. researchgate.net In this process, the C=N bond of the quinoxalinone acts as the dipolarophile, reacting with the three-carbon fragment from the cyclopropane (B1198618) to form a new five-membered ring. This diastereoselective annulation leads to the formation of tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. researchgate.net

Another significant [3+2] cycloaddition is the synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-ones. This transformation is achieved by reacting quinoxalin-2(1H)-ones with an azide (B81097) source, such as azidotrimethylsilane (B126382) (TMSN₃), often in the presence of a copper catalyst. mdpi.com The reaction proceeds via an intramolecular cyclization sequence to build the fused tetrazole ring.

Synthesis of Fused Furan (B31954) and Imidazole Rings: The quinoxalinone core can also be elaborated to form fused five-membered heterocycles like furans and imidazoles.

Furo[2,3-b]quinoxalines: These can be synthesized from quinoxalinone precursors. For example, an acetylenic quinoxalinone derivative can undergo cyclization upon treatment with potassium hydroxide (B78521) to yield the fused furan ring system. mdpi.com

Imidazo[1,5-a]quinoxalines: These structures can be prepared from substituted quinoxalinones. One route involves the reaction of 3-aroylquinoxalin-2(1H)-ones with benzylamines, which, after forming an intermediate, undergoes oxidative cyclocondensation to yield the imidazo[1,5-a]quinoxalin-4-one product. researchgate.net Another method involves the reaction of quinoxalin-2(1H)-one with N-arylglycine under visible light, which can lead to tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones. researchgate.net

Intramolecular Cyclizations: Properly substituted quinoxalinones or their precursors can undergo intramolecular cyclization to form fused systems. For instance, intramolecular Heck reactions on aminoquinoxaline scaffolds have been used to synthesize novel 3-substituted pyrrolo[2,3-b]quinoxalines. acs.org Similarly, the cyclization of 2-dialkylamino-2′-halogenoacetanilides represents an intramolecular nucleophilic substitution that directly forms the quinoxalin-2-one ring system.

Table 4: Examples of Cyclization and Heterocyclization Reactions
Reaction TypeReactantsKey Reagents/CatalystsFused Ring System Formed
[3+2] CycloadditionQuinoxalin-2(1H)-one + Donor-Acceptor CyclopropaneYb(OTf)₃Tetrahydropyrrolo[1,2-a]quinoxaline researchgate.net
[3+2] CycloadditionQuinoxalin-2(1H)-one + TMSN₃Copper CatalystTetrazolo[1,5-a]quinoxaline mdpi.com
Intramolecular CyclizationAcetylenic quinoxalinone derivativeKOHFuro[2,3-b]quinoxaline mdpi.com
Oxidative Cyclocondensation3-Aroylquinoxalin-2(1H)-one + BenzylamineOxidantImidazo[1,5-a]quinoxaline researchgate.net

Exploration of Radical Intermediates in Quinoxalinone Reactions

Radical chemistry has emerged as a powerful tool for the functionalization of quinoxalin-2(1H)-ones, particularly at the C3 position. These reactions typically involve the generation of a radical species that adds to the electron-deficient quinoxalinone core, leading to the formation of a key nitrogen-centered radical intermediate.

General Mechanistic Pathway: Many radical functionalizations of quinoxalin-2(1H)-ones follow a common mechanistic sequence, often initiated by visible-light photoredox catalysis or a chemical oxidant: chim.itnih.gov

Radical Generation: An external radical (e.g., alkyl, aryl, trifluoromethyl) is generated from a suitable precursor. For example, a trifluoromethyl radical (•CF₃) can be generated from CF₃SO₂Na via oxidation. mdpi.com

Radical Addition: The generated radical adds to the electrophilic C3 position of the quinoxalin-2(1H)-one. This addition to the C=N bond results in the formation of a nitrogen-centered radical intermediate. chim.itresearchgate.net

Oxidation and Deprotonation: The nitrogen-centered radical undergoes a single-electron transfer (SET) oxidation to form a cationic intermediate. mdpi.com This step is often facilitated by the photocatalyst or an oxidant present in the reaction mixture. Subsequent deprotonation restores aromaticity and yields the final C3-functionalized product. chim.it

The involvement of radical intermediates is frequently confirmed by experiments where the reaction is inhibited by the addition of radical scavengers like TEMPO. nih.gov

Types of Radical Reactions:

Alkylation and Arylation: Alkyl radicals, generated from sources like carboxylic acids, N-hydroxyphthalimide esters, or even DMSO, readily add to the C3 position. researchgate.netnih.gov Similarly, aryl radicals from aryl diazonium salts or other precursors can be used for C3-arylation. chim.it

Fluoroalkylation: The introduction of fluorinated groups is of significant interest in medicinal chemistry. Trifluoromethylation, difluoroalkylation, and perfluoroalkylation at the C3 position have been achieved through radical cascade reactions. mdpi.comnih.gov

Amination: Nitrogen-centered radicals, generated from precursors like aliphatic amines or O-acyl hydroxylamines, can also add to the C3 position. acs.org In some photocatalytic systems, the excited quinoxalinone itself can initiate the process by activating molecular oxygen, which then abstracts a hydrogen atom from an amine to generate the key nitrogen radical. acs.org

In some cases, the quinoxalin-2(1H)-one itself or the C3-arylated product can act as a photosensitizer, absorbing visible light to initiate the radical process, thus avoiding the need for an external photocatalyst. researchgate.net

Table 5: Examples of Radical Reactions Involving Quinoxalinone Intermediates
FunctionalizationRadical SourceInitiation MethodKey Intermediate
TrifluoroalkylationCF₃SO₂NaOxidant (K₂S₂O₈)Nitrogen-centered radical chim.it
AlkylationAlkyl Carboxylic AcidsVisible Light / Photoredox CatalystNitrogen-centered radical researchgate.net
ArylationAryl Diazonium SaltsVisible Light / Eosin YNitrogen-centered radical chim.it
AminationAliphatic AminesVisible Light / Air (O₂)Nitrogen-centered radical acs.org
SulfonylationSulfonyl HydrazidesCopper Catalyst / TBHPNitrogen-centered radical mdpi.com

Computational and Theoretical Investigations of 6 Bromo 7 Methoxyquinoxalin 2 1h One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods are used to determine the electronic structure, preferred geometries, and reactivity of compounds like 6-Bromo-7-methoxyquinoxalin-2(1H)-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. For the quinoxalin-2(1H)-one core, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are performed to predict bond lengths and angles. researchgate.netorientjchem.org

These studies show that the quinoxalinone ring system is nearly planar. ias.ac.in The introduction of bromo and methoxy (B1213986) substituents at the C6 and C7 positions, respectively, would induce minor changes in the geometry and a significant redistribution of electron density across the aromatic system. The table below presents typical calculated bond lengths for the parent quinoxalin-2(1H)-one scaffold, which serves as a foundational model for the title compound.

BondCalculated Bond Length (Å)
C2=O111.226
N1-C21.396
C2-N31.365
N3-C41.305
C4-C101.431
C5-C61.378
C6-C71.407
C7-C81.379
C8-C91.411

Data derived from representative DFT calculations on the parent quinoxalin-2(1H)-one scaffold. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For quinoxalinone derivatives, the HOMO is typically distributed over the entire bicyclic ring system, particularly the electron-rich benzene (B151609) portion, while the LUMO is often localized on the pyrazinone ring containing the electron-withdrawing carbonyl group. scispace.comorientjchem.org The presence of a methoxy group (electron-donating) and a bromo group (electron-withdrawing and bulky) on the benzene ring of this compound would modulate the energies of these orbitals, thereby fine-tuning the molecule's reactivity.

ParameterTypical Calculated Value (eV)Significance
EHOMO-6.0 to -6.5Electron-donating ability
ELUMO-1.5 to -2.5Electron-accepting ability
Energy Gap (ΔE)~4.0Chemical stability and reactivity

Values are representative for the quinoxalinone scaffold based on reported DFT calculations. orientjchem.orgnih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP surface would show the most negative potential localized around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles or for hydrogen bonding. researchgate.net The nitrogen atoms would also exhibit negative potential. Conversely, the hydrogen atom attached to the N1 nitrogen would represent a region of positive potential, indicating its acidic character.

Thermodynamic and Quantum Chemical Parameter Prediction

Computational methods can predict key thermodynamic and quantum chemical parameters that describe the stability and reactivity of a molecule. DFT calculations are commonly used to determine parameters such as the heat of formation, Gibbs free energy, and entropy. orientjchem.org

Other important quantum chemical descriptors include:

Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Mechanistic Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. This provides a detailed, step-by-step picture of how a reaction proceeds.

For quinoxalin-2(1H)-ones, which are common substrates in C-H functionalization reactions, computational studies can validate proposed mechanisms. mdpi.com For example, many reactions at the C3 position are proposed to proceed via a radical mechanism. mdpi.com DFT calculations can model the formation of these radical intermediates, calculate the energy barriers for subsequent steps, and help rationalize the observed regioselectivity and product yields. Such computational insights are vital for optimizing reaction conditions and designing new synthetic pathways.

Theoretical Studies of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

A comprehensive search of scientific literature and chemical databases has revealed no specific published theoretical or computational studies on the spectroscopic properties (UV-Vis, IR, NMR) of this compound.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic characteristics of novel compounds. Such studies involve optimizing the molecular geometry of the compound and then calculating its electronic transitions (UV-Vis), vibrational frequencies (IR), and nuclear magnetic shielding constants (NMR). These theoretical data, when compared with experimental spectra, can provide deep insights into the molecule's structure, bonding, and electronic properties.

For a molecule like this compound, a typical computational study would entail:

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectra. This would help identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions.

IR Spectroscopy: DFT calculations would be employed to compute the vibrational frequencies and their corresponding intensities. This theoretical spectrum would help in assigning the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O, N-H, C-O, and C-Br stretching and bending vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for the complete assignment of the experimental NMR spectra and for confirming the chemical structure.

While detailed research findings and data tables for the target compound are not available, the established methodologies seen in studies of similar quinoxalinone derivatives would be applicable. However, without specific research dedicated to this compound, no scientifically accurate data can be presented.

Structure-Activity Relationship (SAR) Studies in Quinoxalinone Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds into potent and selective drug candidates. For the quinoxalinone scaffold, SAR studies have been instrumental in elucidating the roles of various substituents and their positions on the ring system in modulating biological activity, particularly as kinase inhibitors and anticancer agents. citedrive.comresearchgate.net

The 6-bromo-7-methoxy substitution pattern provides a unique starting point for SAR exploration. The bromine at position C-6 serves as a valuable synthetic handle, particularly for cross-coupling reactions, while also influencing the molecule's electronic properties. The methoxy group at C-7, an electron-donating group, can impact binding interactions and metabolic stability.

Key insights from SAR studies on related quinoxalinone derivatives often reveal that:

Substituents on the Benzene Ring (Positions 6 and 7): The nature of substituents at these positions significantly impacts activity. Electron-withdrawing groups (like the bromo group) and electron-donating groups (like the methoxy group) can fine-tune the electronic environment of the entire heterocyclic system, affecting interactions with biological targets. nih.govmdpi.com For instance, in the development of certain kinase inhibitors, specific substitution patterns on this ring are crucial for achieving selectivity and potency. mdpi.comresearchgate.net

N-1 Position: Alkylation or arylation at the N-1 position of the quinoxalinone ring can modulate lipophilicity and introduce vectors for additional binding interactions. Studies have shown that modifying this position can significantly alter a compound's pharmacokinetic profile. portico.orgmdpi.com

C-3 Position: This position is highly amenable to functionalization. The introduction of various groups, from small alkyl chains to bulky aromatic systems, directly influences the molecule's interaction with the target's binding pocket. tandfonline.comresearchgate.netchim.itresearchgate.net SAR studies have demonstrated that C-3 substituents are often critical for potency. portico.org

The table below summarizes general SAR trends observed in quinoxalinone-based inhibitors, which can be applied to derivatives of this compound.

Position of ModificationType of SubstituentGeneral Impact on Activity
C-6 Halogens (e.g., Bromo)Can enhance binding affinity; provides a handle for further synthesis.
C-7 Electron-donating (e.g., Methoxy)May improve metabolic stability and influence binding.
N-1 Alkyl, Benzyl groupsModulates solubility, lipophilicity, and pharmacokinetic properties. mdpi.com
C-3 Aromatic/Heteroaromatic aminesOften crucial for establishing key hydrogen bonds and π-stacking interactions with the target protein. mdpi.com

Strategic Modification at Positions 2, 3, 6, and 7 of the Quinoxalinone Core

The this compound scaffold allows for precise chemical modifications at several key positions to generate diverse chemical libraries for biological screening.

Position 2 (N-1 and C=O): The nitrogen at position 1 can be readily functionalized. N-alkylation, often achieved using alkyl halides in the presence of a base, introduces substituents that can alter the compound's solubility and cell permeability. mdpi.com For example, introducing acetic acid hydrazide groups at N-1 allows for the synthesis of various hydrazone derivatives. mdpi.com

Position 3: The C-3 position is a primary site for introducing diversity. researchgate.net A common strategy involves converting the 2-oxo group to a 2-chloro group using reagents like thionyl chloride or phosphorus oxychloride. mdpi.comnih.gov This 2-chloroquinoxaline (B48734) intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of amines, azides, and other nucleophiles. mdpi.comnih.gov Direct C-H functionalization at the C-3 position has also emerged as a powerful, atom-economical method for creating C-C, C-N, and C-O bonds. tandfonline.comchim.itresearchgate.net

Position 6: The bromo group at C-6 is a versatile functional handle. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space around the scaffold. nih.gov

Position 7: While the methoxy group at C-7 is more stable, it can be demethylated to a hydroxyl group. This hydroxyl functionality can then serve as a point for further derivatization, such as etherification or esterification, to probe interactions with the biological target or improve physicochemical properties.

Introduction of Diverse Aromatic and Heteroaromatic Residues

Attaching various aromatic and heteroaromatic moieties to the this compound core is a key strategy for developing potent inhibitors of biological targets like protein kinases. citedrive.com These appended rings can engage in crucial binding interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions within the active site of a protein.

Common synthetic strategies include:

Suzuki Coupling: Reacting the C-6 bromo position with various aryl or heteroaryl boronic acids or esters under palladium catalysis is a highly effective method for creating C-C bonds and introducing new ring systems.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, enabling the attachment of aromatic and heteroaromatic amines at the C-6 position (after converting the bromo group if necessary) or more commonly at a halogenated C-2 or C-3 position. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): As mentioned, activation of the C-2 or C-3 position (e.g., via chlorination) allows for the direct introduction of aromatic and heteroaromatic amines or thiols. mdpi.com

The choice of the introduced aromatic or heteroaromatic ring is often guided by the structure of the target's binding site. For example, in kinase inhibitor design, moieties like pyridine, pyrazole, or indole (B1671886) are frequently incorporated to mimic the adenine (B156593) region of ATP and form key hydrogen bonds with the hinge region of the kinase. researchgate.net

Design and Synthesis of Tricyclic Quinoxalinone Derivatives

Fusing a third ring onto the this compound scaffold leads to the formation of rigid, tricyclic systems with unique three-dimensional shapes. bohrium.com These constrained structures can offer higher binding affinity and selectivity for a target by reducing the entropic penalty upon binding.

Several synthetic approaches can be employed to construct these tricyclic derivatives:

Intramolecular Cyclization: A common strategy involves introducing a reactive group at one position of the quinoxalinone core that can then react with another part of the molecule to form a new ring. For instance, a substituent at the C-3 position containing a nucleophile can cyclize onto the N-4 position or another electrophilic site. arkat-usa.orgrsc.org

Annulation Reactions: Building a new ring onto the existing benzene part of the quinoxalinone is another approach. This can involve reactions like the Friedel-Crafts acylation followed by cyclization.

Tandem Reactions: Electrochemical methods have been developed for tandem azidation and intramolecular cyclization to create fused quinoxaline (B1680401) systems. rsc.orgrsc.org

Examples of tricyclic systems derived from quinoxalines include furoquinoxalines, thienoquinoxalines, and pyrroloquinoxalines, many of which exhibit significant biological activities. bohrium.comarkat-usa.orgmtieat.org For example, tetrazolo[1,5-a]quinoxalines, formed by reacting a 2-chloro-3-hydrazinylquinoxaline (B1333903) with nitrous acid, have shown potent anticancer and antimicrobial activities. nih.gov

Functionalization for Enhanced Reactivity and Applications (e.g., conversion to aldehydes, salt-forming groups)

To enhance the utility of the this compound scaffold, specific functional groups can be introduced or modified to improve reactivity for subsequent synthetic steps or to alter physicochemical properties like solubility.

Conversion to Aldehydes: A methyl group on the quinoxalinone ring (e.g., at C-3) can be oxidized to an aldehyde. This aldehyde is a versatile intermediate that can undergo various transformations, including Wittig reactions, reductive amination, and condensation reactions to form Schiff bases, allowing for the attachment of diverse molecular fragments. nih.gov

Introduction of Carboxylic Acids: A common strategy to improve aqueous solubility and provide a point for amide coupling is the introduction of a carboxylic acid group. This can be achieved by attaching an ester-containing side chain (e.g., ethyl chloroacetate (B1199739) at the N-1 position) followed by hydrolysis. mdpi.com The resulting carboxylic acid can be used in peptide coupling reactions or to form salts.

Formation of Salt-Forming Groups: The introduction of basic (e.g., amino groups) or acidic (e.g., carboxylic acid, sulfonic acid) functionalities allows for the formation of pharmaceutically acceptable salts. Salt formation can dramatically improve a compound's solubility, dissolution rate, and bioavailability, which are critical properties for drug development. For instance, an amino group can be protonated with acids like HCl to form a hydrochloride salt. mdpi.com

These functionalization strategies are crucial for converting a promising chemical scaffold into a molecule with optimized properties for further biological evaluation and potential therapeutic application. nih.gov

Conclusion and Future Directions

Future research efforts should be directed towards the development of a reliable and efficient synthesis of 6-Bromo-7-methoxyquinoxalin-2(1H)-one. Following a successful synthesis, a thorough chemical characterization using modern spectroscopic techniques is imperative. Subsequently, the compound should be subjected to a broad range of biological screenings to evaluate its potential as an anticancer, antimicrobial, or other therapeutic agent. The exploration of its chemical reactivity to generate a library of derivatives would also be a valuable endeavor for establishing structure-activity relationships. The significant knowledge gap surrounding this particular substituted quinoxalinone presents a clear opportunity for original and impactful research in the fields of synthetic organic and medicinal chemistry.

Mechanistic Insights into Biological Target Interactions of 6 Bromo 7 Methoxyquinoxalin 2 1h One Derivatives

Elucidation of Ligand-Enzyme Binding Modes through Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein, providing critical insights into the binding energetics and the specific molecular interactions that stabilize the complex. nih.gov Studies on various quinoxalinone derivatives have successfully elucidated their binding modes within the active sites of several key enzymes.

For instance, docking analyses of quinoxalinone-based inhibitors with carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase have revealed the key interactions necessary for inhibition. In simulations using the crystal structure of human maltase-glucoamylase (a type of α-glucosidase, PDB ID: 3TOP) and human pancreatic α-amylase (PDB ID: 2QV4), these derivatives were found to occupy the enzymatic active site. nih.gov The binding is typically characterized by a network of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking with key amino acid residues. For example, studies on quinoxaline-hydrazone hybrids docked into α-glucosidase (PDB ID: 2ZEO) showed favorable binding energies, suggesting a strong affinity for the enzyme's active site. rsc.org Similarly, fluorinated indeno-quinoxaline compounds were docked against α-glucosidase (PDB ID: 5NN8), illustrating specific hydrogen bonds and hydrophobic contacts that anchor the ligand within the catalytic pocket. researchgate.net

In the context of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair, molecular docking has shown that quinoxaline-based inhibitors can effectively bind to the nicotinamide-binding pocket of the enzyme. nih.gov These inhibitors often mimic the interactions of the natural substrate, NAD+. The quinoxalinone core can form hydrogen bonds with residues like Gly863 and Ser904, while other parts of the molecule engage in π-π stacking with Tyr907, crucial for potent inhibition. nih.govresearchgate.net

The table below summarizes representative findings from molecular docking studies of quinoxalinone analogs with various enzyme targets.

Target EnzymePDB CodeDerivative ClassKey Interacting ResiduesPredicted Binding Energy (kcal/mol)
α-Amylase2QV4Quinoxaline-isoxazole hybridAsp197, Glu233, Asp300-8.9 ± 0.10
α-Glucosidase3TOPQuinoxaline-isoxazole hybridAsp1157, Asp1420, Arg1510-9.0 ± 0.20
α-Glucosidase2ZEOQuinoxaline-hydrazone hybridNot specifiedBetter than standard
PARP-1Not specified2,3-dioxo-tetrahydroquinoxalineGly863, Ser904, Tyr907, Asp766Not specified

Mechanism of Enzyme Inhibition by Quinoxalinone Analogs (e.g., PARP-1, α-glucosidase, α-amylase)

The binding of quinoxalinone derivatives to the active sites of enzymes, as revealed by docking studies, directly translates to their mechanism of inhibition.

PARP-1 Inhibition: Quinoxalinone-based PARP-1 inhibitors function primarily as competitive inhibitors of the enzyme's substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov The PARP-1 enzyme plays a critical role in DNA repair by sensing single-strand breaks and synthesizing poly(ADP-ribose) chains to recruit other repair proteins. nih.gov The quinoxalinone scaffold is designed to act as a bio-isostere of the nicotinamide moiety of NAD+. nih.govresearchgate.net By occupying the nicotinamide binding pocket, these inhibitors prevent NAD+ from binding, thereby halting the synthesis of poly(ADP-ribose) and disrupting the DNA repair process. nih.gov This mechanism is particularly effective in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, leading to a concept known as synthetic lethality. nih.gov Some inhibitors may also "trap" the PARP-1 enzyme on the DNA, further enhancing their cytotoxic effect by creating a physical obstruction to DNA replication and repair machinery. plos.org

α-Glucosidase and α-Amylase Inhibition: These enzymes are critical for carbohydrate digestion, breaking down complex starches into absorbable monosaccharides. nih.gov Inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Quinoxalinone analogs inhibit these enzymes by binding to their catalytic active sites, thus preventing the access of the natural polysaccharide substrates. nih.govresearchgate.net The presence of the inhibitor in the active site physically blocks the glycosidic bond cleavage, slowing down carbohydrate digestion and reducing the rate of glucose absorption into the bloodstream. nih.govnih.gov The inhibitory potency, often measured by IC50 values, varies depending on the specific substitutions on the quinoxalinone core, which influence the strength and nature of the interactions with the enzyme's active site. rsc.orgresearchgate.net

Theoretical Frameworks for Understanding Structure-Binding Affinity Relationships

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. For quinoxalinone derivatives, SAR and more complex quantitative structure-activity relationship (QSAR) models have provided a theoretical framework for optimizing their binding affinity.

Structure-Activity Relationship (SAR): SAR studies have identified key structural features that govern the potency of quinoxalinone derivatives against various targets.

For NS1A Protein Inhibition: The substitution patterns at positions 2, 3, and 6 of the quinoxaline (B1680401) core are crucial. A bis-2-furyl substitution at the 2 and 3 positions was found to be particularly effective. Furthermore, introducing different groups at position 6 via an amide linker significantly modulated the inhibitory activity, indicating this position is a key vector for optimizing interactions. nih.govnih.gov

For Aldose Reductase Inhibition: In a series of quinoxalinone-based aldose reductase inhibitors, the presence of a C3-phenethyl side chain and a C6-nitro (NO2) group was shown to play an important role in enhancing both the inhibitory activity and selectivity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity. For quinoxalinone derivatives targeting aldose reductase, 2D- and 3D-QSAR analyses have been successfully employed. nih.govrsc.org

2D-QSAR: These models use molecular descriptors (e.g., topological, electronic, physicochemical properties) to build a linear regression model. For quinoxalinones, statistically robust models were developed that could predict inhibitory activity with high correlation coefficients (R² > 0.80). nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a 3D map of the physicochemical properties that are favorable or unfavorable for activity. rsc.org Studies on quinoxalinone inhibitors of aldose reductase revealed that steric, electrostatic, hydrogen-bond donor, and hydrophobic fields are key determinants of their inhibitory potency. The resulting contour maps from these analyses provide a visual guide for medicinal chemists, indicating where to add or remove specific chemical groups to enhance binding affinity. rsc.orgtandfonline.com

These theoretical frameworks are invaluable for rationally designing new 6-Bromo-7-methoxyquinoxalin-2(1H)-one derivatives with improved potency and selectivity for their intended biological targets.

Spectroscopic Elucidation of 6 Bromo 7 Methoxyquinoxalin 2 1h One and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for each chemically unique proton. For 6-Bromo-7-methoxyquinoxalin-2(1H)-one, this would include two singlets in the aromatic region corresponding to the protons at positions 5 and 8 of the quinoxaline (B1680401) ring. Another singlet would be expected for the proton on the C3 carbon. A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would likely appear in the range of 3.8-4.0 ppm. Additionally, a broad singlet for the N-H proton would be anticipated, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: A ¹³C NMR spectrum would be expected to show nine distinct signals, one for each carbon atom in the molecule. The carbonyl carbon (C2) would appear significantly downfield, typically in the 160-170 ppm range. The carbon of the methoxy group would be expected around 56 ppm. The remaining seven signals would correspond to the carbons of the bicyclic aromatic system. The precise shifts would be influenced by the bromine and methoxy substituents.

Without experimental data, a definitive table of chemical shifts cannot be constructed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (ESI-MS, HRMS, LC-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and formula.

Molecular Weight: The molecular formula of this compound is C₉H₇BrN₂O₂. High-Resolution Mass Spectrometry (HRMS) would be able to confirm its exact monoisotopic mass, which is calculated to be 253.9718 Da. The presence of a bromine atom would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).

Fragmentation Analysis: In tandem MS (MS/MS) experiments, characteristic fragmentation patterns would be expected. Common fragmentation pathways for quinoxalinone structures could include the loss of a carbon monoxide molecule (CO, 28 Da) from the lactam ring, the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, or the cleavage of the heterocyclic ring. A detailed analysis would require experimental spectra to identify the specific fragment ions formed.

A table of observed fragments and their relative abundances is currently unavailable.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be expected to show several characteristic absorption bands.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3200-3000 N-H Stretch Amide (Lactam)
~3100-3000 C-H Stretch Aromatic
~2950-2850 C-H Stretch Methoxy (-OCH₃)
~1680-1650 C=O Stretch Amide (Lactam)
~1620-1580 C=N/C=C Stretch Aromatic Ring

This table represents typical ranges, and the actual peak positions would need to be determined from an experimental spectrum.

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction analysis of a single crystal provides unambiguous proof of a molecule's structure and its arrangement in the solid state. This analysis yields precise data on bond lengths, bond angles, and crystallographic parameters. As no published crystal structure for this compound could be located, information regarding its crystal system, space group, and unit cell dimensions remains unknown.

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The quinoxalinone core constitutes a conjugated system, which is expected to absorb UV radiation.

The spectrum would likely display absorptions corresponding to π → π* transitions associated with the aromatic system and n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms. The presence of the bromine and methoxy auxochromes would be expected to shift the absorption maxima (λ_max) compared to the unsubstituted quinoxalinone core. However, without experimental data, the specific λ_max values and molar absorptivity coefficients cannot be reported.

Future Research Directions and Theoretical Perspectives

Emerging Synthetic Methodologies for Complex Quinoxalinone Architectures

The synthesis of quinoxalinone derivatives is rapidly advancing beyond traditional condensation reactions. chim.it Modern organic synthesis is furnishing a diverse toolkit to construct increasingly complex and functionalized quinoxalinone architectures. A significant area of growth is the direct C-H functionalization of the quinoxalin-2(1H)-one core, which offers a more atom- and step-economical approach to derivatization. mdpi.com This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.

Multi-component reactions (MCRs) are also gaining prominence as a powerful tool for the efficient assembly of diverse molecular scaffolds, including quinoxalinones. mdpi.com These reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, align with the principles of green chemistry by reducing waste and improving efficiency. For instance, three-component cascade reactions involving quinoxalinones, unactivated alkenes, and various radical precursors have been developed to introduce diverse substituents at the C3 position. mdpi.com

Furthermore, the application of modern synthetic technologies is set to revolutionize the synthesis of complex quinoxalinones. Key emerging methodologies are summarized in the table below.

MethodologyDescriptionPotential Advantages
Photocatalysis Utilizes visible light to initiate radical-mediated reactions, enabling novel C-H functionalizations and bond formations under mild conditions. acs.orgGreen and sustainable, high functional group tolerance, access to unique reactivity.
Flow Chemistry Conducts reactions in continuous-flow reactors, offering precise control over reaction parameters and enabling the safe use of hazardous intermediates.Enhanced safety, scalability, improved reproducibility, and potential for automation.
Heterogeneous Catalysis Employs solid-supported catalysts that can be easily separated from the reaction mixture, facilitating product purification and catalyst recycling.Simplified workup, catalyst reusability, and reduced metal contamination in products.

These emerging methodologies are not mutually exclusive and can often be combined to create highly efficient and versatile synthetic platforms for accessing novel and complex quinoxalinone architectures.

Advanced Computational Modeling for Predictive Design

The rational design of novel quinoxalinone derivatives with tailored properties is increasingly reliant on advanced computational modeling. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations are becoming indispensable tools for medicinal chemists. nih.govnih.gov

Molecular docking studies, for example, are instrumental in predicting the binding modes and affinities of quinoxalinone-based inhibitors with their biological targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). rsc.orgnih.govnih.gov These simulations provide crucial insights into the key interactions between the ligand and the protein's active site, guiding the design of more potent and selective inhibitors. ekb.eg For instance, docking studies have revealed the importance of specific hydrogen bonding and hydrophobic interactions for the activity of certain quinoxalinone derivatives. rsc.org

QSAR modeling establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.govnih.gov Both 2D- and 3D-QSAR models have been developed for quinoxaline (B1680401) derivatives to predict their anti-tubercular and anticancer activities. nih.govnih.gov These models help identify key molecular descriptors that influence biological activity, such as electronic, steric, and hydrophobic properties, thereby facilitating the virtual screening and optimization of lead compounds. tandfonline.comresearchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another critical component of modern drug design. nih.gov These computational tools allow for the early assessment of the pharmacokinetic and toxicological profiles of novel quinoxalinone derivatives, helping to identify candidates with favorable drug-like properties and reducing the likelihood of late-stage failures in drug development. nih.gov

Exploration of Novel Mechanistic Pathways

A deeper understanding of the underlying reaction mechanisms is crucial for the development of new and improved synthetic methods for quinoxalinones. While the classical synthesis often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, recent research has unveiled more intricate and novel mechanistic pathways, particularly in the context of C-H functionalization and multi-component reactions. researchgate.netrsc.orgresearchgate.net

Many of the recently developed C-H functionalization reactions of quinoxalin-2(1H)-ones proceed through radical-mediated pathways. mdpi.com For instance, the trifluoroalkylation of quinoxalin-2(1H)-ones with unactivated alkenes is proposed to involve the generation of a CF3 radical, which then adds to the alkene. The resulting alkyl radical subsequently reacts with the quinoxalinone core. mdpi.com Experimental evidence, such as the inhibition of the reaction by radical scavengers, often supports these proposed radical mechanisms. acs.org

Computational methods, particularly DFT, are playing an increasingly important role in elucidating these complex reaction mechanisms. iiste.orgiiste.org Theoretical calculations can be used to map out the potential energy surfaces of a reaction, identify transition states, and calculate activation barriers, providing detailed insights that are often difficult to obtain through experimental means alone. thieme-connect.de For example, DFT studies have been employed to propose a plausible mechanism for the photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide. iiste.org

The table below summarizes different mechanistic approaches being explored.

Mechanistic ApproachFocus of StudyKey Insights
Radical-Mediated Reactions C-H functionalization and multi-component reactions.Identification of radical intermediates and elucidation of propagation steps. mdpi.com
Photocatalytic Cycles Visible-light-induced transformations.Understanding the role of the photosensitizer, energy transfer, and single-electron transfer processes. acs.org
Condensation Reactions Formation of the quinoxalinone core.Investigating the role of catalysts and regioselectivity in the cyclization step. thieme-connect.de

By exploring these novel mechanistic pathways, chemists can develop more rational and predictable synthetic strategies for quinoxalinone derivatives.

Development of Next-Generation Quinoxalinone Scaffolds for Chemical Biology

The inherent biological activity of the quinoxalinone core makes it an attractive scaffold for the development of new tools for chemical biology. nih.gov By strategically modifying the quinoxalinone structure, researchers can create molecular probes, imaging agents, and affinity-based ligands to study biological processes in living systems.

A key area of development is the synthesis of functionalized quinoxalinone derivatives that can be conjugated to fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. derpharmachemica.com These "next-generation" scaffolds can be used to visualize the subcellular localization of their biological targets, identify new binding partners, or quantify enzyme activity. For instance, a quinoxalinone derivative equipped with a suitable linker could be used to develop a fluorescent probe for a specific kinase, allowing for real-time imaging of kinase activity in cells.

Furthermore, the development of quinoxalinone-based photoaffinity labels represents another exciting frontier. These molecules are designed to bind to their target protein and, upon irradiation with UV light, form a covalent bond. This allows for the irreversible labeling and subsequent identification of the target protein, which is a powerful technique for target validation and drug discovery.

The design and synthesis of quinoxalinone-based libraries for high-throughput screening are also crucial for their application in chemical biology. nih.gov By creating a diverse collection of quinoxalinone derivatives, researchers can screen for compounds with novel biological activities, potentially identifying new therapeutic targets or modulators of cellular pathways.

Integration of Experimental and Theoretical Approaches in Quinoxalinone Research

The synergy between experimental and theoretical approaches is becoming increasingly vital for advancing our understanding of quinoxalinone chemistry. jmaterenvironsci.com The integration of these complementary methodologies provides a more comprehensive picture of the structure, properties, and reactivity of these important molecules. jmaterenvironsci.comnih.govias.ac.in

Experimental techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis absorption and emission spectroscopy provide valuable data on the molecular structure and photophysical properties of quinoxalinone derivatives. jmaterenvironsci.comjmaterenvironsci.com This experimental data serves as a crucial benchmark for validating and refining theoretical models.

In parallel, computational methods like DFT can provide detailed insights into the electronic structure, molecular orbitals (HOMO-LUMO), and charge distribution of quinoxalinones. jmaterenvironsci.comscispace.comresearchgate.net This theoretical information can be used to interpret experimental observations and predict the reactivity and spectroscopic properties of new derivatives. acs.org For example, a combined experimental and computational study on the thermodynamic properties of quinoxaline-1,4-dioxide derivatives demonstrated excellent agreement between the experimentally determined N-O bond dissociation enthalpies and those calculated using DFT. nih.gov

This integrated approach is particularly powerful in the context of drug design and development. nih.gov For instance, a study on new quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors combined synthesis and in vitro anticancer evaluations with in silico ADMET and docking studies. nih.gov This comprehensive approach not only identified potent inhibitors but also provided a rationale for their activity at the molecular level.

The continued integration of experimental and theoretical methods will undoubtedly accelerate the pace of discovery in quinoxalinone research, leading to the development of new synthetic methodologies, more effective therapeutic agents, and novel tools for chemical biology.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, guided by crystallographic data .
  • Conformational dynamics : Use Cremer-Pople parameters to model ring puckering energetics and substituent effects .

How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results during structural validation?

Advanced Research Question

  • Triangulation : Cross-validate using multiple techniques (e.g., IR for functional groups, mass spectrometry for molecular weight) .
  • Dynamic effects in NMR : Consider tautomerism or solvent-induced shifts that may misrepresent solid-state crystallographic data .
  • Refinement checks : Re-examine SHELXL refinement parameters (e.g., displacement ellipsoids) for potential overfitting .

What methodologies enable the study of ring puckering dynamics in this compound derivatives?

Advanced Research Question

  • Cremer-Pople coordinates : Quantify puckering amplitude (QQ) and phase angle (θ\theta) from X-ray data to classify chair, boat, or twist-boat conformations .
  • Variable-temperature NMR : Monitor ring-flipping barriers by analyzing coalescence of proton signals at different temperatures.
  • Molecular dynamics simulations : Model puckering pathways using force fields parameterized with DFT-calculated energies.

What mechanistic insights guide the design of novel reactions involving this compound as a building block?

Advanced Research Question

  • Nucleophilic aromatic substitution : The C6 bromine is susceptible to displacement by amines or thiols under Pd catalysis.
  • Cross-coupling reactions : Suzuki-Miyaura coupling at C6 requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and aryl boronic acids .
  • Photochemical reactivity : The quinoxaline core undergoes [2+2] cycloaddition under UV light, forming fused cyclobutane derivatives for drug discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.